molecular formula C15H14O3 B12562910 Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- CAS No. 197172-27-3

Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-

Cat. No.: B12562910
CAS No.: 197172-27-3
M. Wt: 242.27 g/mol
InChI Key: NQBYEFQXZMHRMM-UHFFFAOYSA-N
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Description

Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- is a complex organic compound that features a benzofuran ring system. . This compound, with its unique structural features, is of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- can be compared with other benzofuran derivatives, such as:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]- .

Properties

CAS No.

197172-27-3

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

furan-3-yl-(5-methoxy-2-prop-1-en-2-ylphenyl)methanone

InChI

InChI=1S/C15H14O3/c1-10(2)13-5-4-12(17-3)8-14(13)15(16)11-6-7-18-9-11/h4-9H,1H2,2-3H3

InChI Key

NQBYEFQXZMHRMM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=C(C=C1)OC)C(=O)C2=COC=C2

Origin of Product

United States

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